In-Depth Characterization of 6-Nitro-2-phenyl-1,3-benzoxazole via NMR and IR Spectroscopy
In-Depth Characterization of 6-Nitro-2-phenyl-1,3-benzoxazole via NMR and IR Spectroscopy
Abstract
The benzoxazole core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of antimicrobial agents and nicotinamide phosphoribosyltransferase (NAMPT) activators[1]. The functionalization of this core, specifically in the form of 6-nitro-2-phenyl-1,3-benzoxazole , creates a highly conjugated, electron-deficient system. Accurate structural characterization of this molecule is critical for downstream drug development. This whitepaper provides an authoritative, causality-driven guide to the synthesis validation and spectroscopic characterization of 6-nitro-2-phenyl-1,3-benzoxazole using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the workflows described below are designed as self-validating systems, incorporating internal checks to prevent analytical artifacts.
Synthesis and Purification
The synthesis of 6-nitro-2-phenyl-1,3-benzoxazole is typically achieved via the condensation of 2-amino-5-nitrophenol with benzaldehyde or benzoic acid derivatives, often catalyzed by green catalysts such as o-benzenedisulfonimide[2].
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Validation Step: The reaction progress must be monitored via Thin Layer Chromatography (TLC) under UV light (254 nm). Upon completion, the crude product is recrystallized from ethanol. The system self-validates when successive recrystallizations yield a constant, sharp melting point of 142–143 °C[2].
NMR Spectroscopy Protocol
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Sample Preparation: Dissolve 10–15 mg of the purified compound in 0.6 mL of Acetone-
(CD COCD ). -
Causality for Solvent Choice: The highly polar nitro group and the rigid benzoxazole core require a moderately polar, non-protic solvent to ensure complete dissolution. Incomplete dissolution leads to poor shimming and line broadening.
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Self-Validation: Tetramethylsilane (TMS) must be added as an internal standard (0.00 ppm). The spectrometer (200 MHz or 500 MHz) is calibrated against the residual Acetone-
solvent multiplet at 2.05 ppm ( H) and the carbonyl carbon at 206.26 ppm ( C). A preliminary 1D scan is run to verify peak symmetry, confirming optimal magnetic shimming.
FT-IR Spectroscopy Protocol
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Sample Preparation: Prepare a KBr pellet by grinding 1–2 mg of the analyte with 100 mg of anhydrous, IR-grade KBr.
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Self-Validation: Before acquiring the sample spectrum, a background scan of the empty sample compartment must be acquired and subtracted. This internal check eliminates atmospheric CO
(2350 cm ) and H O (~3300 cm and ~1630 cm ) interference. The baseline transmittance in non-absorbing regions must exceed 90% to confirm the pellet is sufficiently translucent and free of scattering artifacts.
Experimental workflow for the synthesis, preparation, and spectroscopic characterization.
Spectroscopic Characterization & Causality
H NMR Analysis
The
| Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment |
| 8.55 | Singlet (s) | 1H | - | Benzoxazole H-7 |
| 8.32–8.40 | Multiplet (m) | 3H | - | Benzoxazole H-5 & Phenyl o-H |
| 7.81 | Doublet (d) | 1H | 8.6 | Benzoxazole H-4 |
| 7.35–7.51 | Multiplet (m) | 3H | - | Phenyl m-H & p-H |
Mechanistic Causality of Chemical Shifts:
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H-7 (8.55 ppm): This proton is situated between the oxazole ring oxygen (position 1) and the nitro group (position 6). The strong electron-withdrawing nature (-I, -M) of the nitro group severely depletes electron density around H-7. Furthermore, the adjacent oxygen exerts an inductive electron-withdrawing effect (-I). This combined deshielding pushes H-7 far downfield. Lacking ortho neighbors, it appears as a distinct singlet.
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H-5 (8.32–8.40 ppm) and H-4 (7.81 ppm): H-5 is ortho to the nitro group, experiencing significant deshielding, causing it to overlap with the ortho-protons of the 2-phenyl ring. H-4 is meta to the nitro group and experiences less deshielding, appearing upfield at 7.81 ppm. The 8.6 Hz coupling constant is a classic signature of ortho-coupling between H-4 and H-5.
C NMR Analysis
The
| Chemical Shift ( | Carbon Type | Assignment |
| 163.5 | Quaternary (C=N) | C-2 (Oxazole ring) |
| 151.0 | Quaternary (O-C) | C-7a (Bridgehead) |
| 148.0 | Quaternary (C-NO | C-6 |
| 144.9 | Quaternary (N-C) | C-3a (Bridgehead) |
| 126.7, 127.9, 128.7, 129.5 | CH / Quaternary | Phenyl Carbons (ipso, p, o, m) |
| 120.1 | CH | C-4 |
| 119.8 | CH | C-5 |
| 106.8 | CH | C-7 |
Mechanistic Causality of Chemical Shifts:
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The Imine Carbon (C-2, 163.5 ppm): C-2 is flanked by both an oxygen and a nitrogen atom (O-C=N). This dual electronegative pull makes C-2 highly electron-deficient, shifting it to the extreme downfield region.
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The Shielding Anomaly (C-7, 106.8 ppm): Despite the presence of the strongly electron-withdrawing NO
group at C-6, C-7 resonates at a surprisingly high field (106.8 ppm). This is a hallmark causality of benzoxazoles: the oxygen atom donates electron density via resonance (+M effect) directly into the ortho position (C-7), counteracting the inductive pull and shielding the carbon nucleus.
FT-IR Spectroscopy Analysis
IR spectroscopy serves as an orthogonal validation tool, confirming the presence of specific functional groups through their vibrational modes[4].
| Wavenumber (cm | Vibrational Mode | Intensity | Assignment |
| ~1608 | Strong | Oxazole ring imine | |
| ~1527 | Strong | Nitro group (Asymmetric) | |
| ~1345 | Strong | Nitro group (Symmetric) | |
| ~1255 | Medium | Oxazole ether linkage |
Mechanistic Causality of Vibrational Modes:
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Nitro Group Splitting: The N-O bonds in the nitro group are equivalent, leading to coupled vibrations. The asymmetric (out-of-phase) stretch requires higher energy because the molecular dipole moment changes more drastically, appearing at ~1527 cm
[5]. The symmetric (in-phase) stretch requires less energy, appearing at ~1345 cmngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> . -
C=N Conjugation: While isolated imines typically stretch above 1650 cm
, the C=N bond in 6-nitro-2-phenyl-1,3-benzoxazole appears at ~1608 cm . This lower frequency is caused by the extensive -conjugation with the 2-phenyl ring, which delocalizes the electrons and slightly reduces the double-bond character of the C=N linkage.
Electronic effects of functional groups on the NMR and IR spectral features.
Conclusion
The characterization of 6-nitro-2-phenyl-1,3-benzoxazole requires a synergistic approach. NMR spectroscopy maps the exact connectivity and the profound electronic push-pull dynamics within the fused ring system, evidenced by the extreme deshielding of H-7 and the resonance-driven shielding of C-7. Concurrently, FT-IR spectroscopy acts as a definitive structural validator for the highly conjugated C=N bond and the distinct symmetric/asymmetric stretching of the NO
References
*[3] Semantic Scholar. "Efficient, easy and green o-benzenedisulfonimide catalyzed synthesis of benzothiazoles, benzoxazoles and benzimidazoles." Available at: *[2] Arkivoc. "The efficient o-benzenedisulfonimide catalysed synthesis of benzothiazoles, benzoxazoles and benzimidazoles." Available at: *[1] J-Stage. "Discovery of DS68702229 as a Potent, Orally Available NAMPT (Nicotinamide Phosphoribosyltransferase) Activator." Available at: *[5] PubMed. "Vibrational spectroscopic studies and ab initio calculations of 5-nitro-2-(p-fluorophenyl)benzoxazole." Available at: *[4] Google Patents. "US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds." Available at:
Sources
- 1. Discovery of DS68702229 as a Potent, Orally Available NAMPT (Nicotinamide Phosphoribosyltransferase) Activator [jstage.jst.go.jp]
- 2. arkat-usa.org [arkat-usa.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds - Google Patents [patents.google.com]
- 5. Vibrational spectroscopic studies and ab initio calculations of 5-nitro-2-(p-fluorophenyl)benzoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
